molecular formula C15H15BrOZn B14873540 2-(2,4-Dimethylphenoxymethyl)phenylZinc bromide

2-(2,4-Dimethylphenoxymethyl)phenylZinc bromide

Cat. No.: B14873540
M. Wt: 356.6 g/mol
InChI Key: MPRPZYYYXOKRLX-UHFFFAOYSA-M
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Description

2-(2,4-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in various coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and to handle the reagents safely.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.

Common Reagents and Conditions:

    Reagents: Common reagents include palladium catalysts, aryl halides, and bases like potassium carbonate.

    Conditions: These reactions are typically carried out under inert atmospheres at moderate temperatures to ensure optimal yields.

Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In chemistry, 2-(2,4-dimethylphenoxymethyl)phenylzinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of various molecular architectures.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling are often found in pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of biaryl compounds makes it crucial for manufacturing processes in the chemical industry.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxymethyl)phenylzinc bromide in coupling reactions involves several steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Diphenylzinc
  • 4-(4-dimethylaminophenyl)phenylzinc bromide

Comparison: Compared to these similar compounds, 2-(2,4-dimethylphenoxymethyl)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity in coupling reactions. Its specific structure allows for efficient formation of carbon-carbon bonds, making it a preferred reagent in many synthetic applications.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);2,4-dimethyl-1-(phenylmethoxy)benzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MPRPZYYYXOKRLX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br

Origin of Product

United States

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